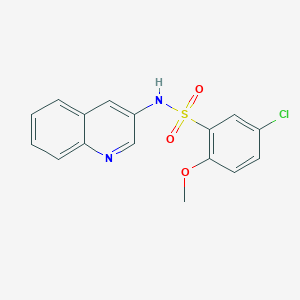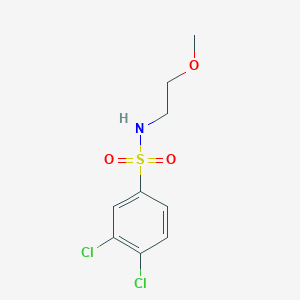
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate, also known as ethyl 2-cyano-3-(3,5-dimethoxyphenyl)-2-propenoate, is an organic compound that belongs to the class of chalcones. It has been widely studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The exact mechanism of action of ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, inflammation, and oxidative stress. Another area of research is the development of new fluorescent probes based on its structure for the detection of metal ions in biological systems. Additionally, further studies are needed to investigate its mechanism of action and potential side effects.
Métodos De Síntesis
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate can be synthesized through a multi-step process involving the condensation of benzhydrol with ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate cyanoacetate, followed by the reaction of the resulting chalcone with hydrazine hydrate. The final product is obtained after purification by recrystallization.
Propiedades
Número CAS |
160282-30-4 |
|---|---|
Nombre del producto |
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18(23)14-13-17(22)20-21-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,20,22)/b14-13- |
Clave InChI |
ZUBFSEWUFGRIGK-YPKPFQOOSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
ethyl (Z)-3-[(benzhydrylideneamino)carbamoyl]prop-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)





![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

